Decalinhydroperoxide
Description
Decalinhydroperoxide is a peroxide-forming compound characterized by its hydroperoxide (-OOH) functional group attached to a decalin (bicyclic decahydronaphthalene) framework. Like other peroxides, this compound is likely sensitive to heat, light, and shock, necessitating careful handling and stabilization protocols to prevent hazardous decomposition .
Properties
CAS No. |
4181-83-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8a-hydroperoxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C10H18O2/c11-12-10-7-3-1-5-9(10)6-2-4-8-10/h9,11H,1-8H2 |
InChI Key |
HKLZOALUTLRUOI-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCCCC2C1)OO |
Canonical SMILES |
C1CCC2(CCCCC2C1)OO |
Appearance |
Solid powder |
Other CAS No. |
26581-25-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decalinhydroperoxide; decalin hydroperoxide; Hydroperoxide, decahydronaphthalenyl. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize Decalinhydroperoxide, two analogous compounds are selected for comparison: Cumene Hydroperoxide and tert-Butyl Hydroperoxide . These share structural similarities (hydroperoxide group) and functional roles (industrial oxidizers).
2.1 Structural and Functional Comparison
| Property | This compound | Cumene Hydroperoxide | tert-Butyl Hydroperoxide |
|---|---|---|---|
| Molecular Formula | Not explicitly stated | C₉H₁₂O₂ | C₄H₁₀O₂ |
| Structure | Bicyclic decalin + -OOH group | Cumene (isopropylbenzene) + -OOH | Branched alkyl chain + -OOH |
| Primary Applications | Likely polymerization initiator | Polymerization, epoxy resin production | Rocket propellant, organic synthesis |
| Stability | High risk of decomposition | Moderate stability; requires inhibitors | Highly unstable; explosive at high concentrations |
| Decomposition Products | Likely ketones, aldehydes | Acetophenone, methane | tert-Butanol, acetone |
Note: Specific data for this compound inferred from general peroxide behavior .
2.2 Key Contrasts
Stability and Handling :
this compound’s bicyclic structure may confer greater thermal stability compared to linear alkyl hydroperoxides like tert-Butyl Hydroperoxide. However, its complex framework could increase sensitivity to radical-induced decomposition, necessitating stabilizers such as chelating agents or antioxidants .Toxicity and Safety :
While toxicological data for this compound are unavailable, analogous peroxides cause severe eye and skin irritation. For example, tert-Butyl Hydroperoxide requires immediate flushing with water upon contact (similar to protocols for Deschloroclozapine in ). This compound likely mandates comparable first-aid measures, including ophthalmologist consultation for eye exposure .Industrial Utility :
this compound’s rigid bicyclic structure may enhance its efficacy in high-temperature polymerization processes, whereas Cumene Hydroperoxide is preferred for low-temperature epoxy curing due to its slower decomposition kinetics .
Research Findings and Data Gaps
- Decomposition Pathways : Studies on analogous peroxides suggest that this compound decomposes via homolytic O-O bond cleavage, generating free radicals that initiate polymerization. This mechanism aligns with tert-Butyl Hydroperoxide’s behavior but requires empirical validation .
- Stabilization Techniques : Evidence from peroxide-forming chemical guidelines highlights the use of UV blockers and metal chelators (e.g., EDTA) to mitigate this compound’s instability, a strategy effective for Cumene Hydroperoxide .
- Toxicological Data: No thorough investigations exist for this compound (mirroring the caution for Deschloroclozapine in ), underscoring the need for future studies on its acute and chronic toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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